molecular formula C10H8O3 B14285045 4-(3-Oxoprop-1-en-1-yl)benzoic acid CAS No. 165323-33-1

4-(3-Oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14285045
CAS No.: 165323-33-1
M. Wt: 176.17 g/mol
InChI Key: PEXPBDBAVCPBNP-UHFFFAOYSA-N
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Description

4-(3-Oxoprop-1-en-1-yl)benzoic acid is a chemical compound with the molecular formula C10H8O3 It is a derivative of benzoic acid, characterized by the presence of a 3-oxoprop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxoprop-1-en-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with appropriate reagents to introduce the 3-oxoprop-1-en-1-yl group. One common method involves the use of acetic acid and hydrazinobenzoic acid, followed by the addition of acetophenone under controlled conditions . The reaction mixture is stirred overnight, and the resulting product is purified through filtration and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Oxoprop-1-en-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, influencing biological processes. Specific molecular targets and pathways may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Oxoprop-1-en-1-yl)benzoic acid is unique due to its specific oxo-propenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.

Properties

CAS No.

165323-33-1

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-(3-oxoprop-1-enyl)benzoic acid

InChI

InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H,(H,12,13)

InChI Key

PEXPBDBAVCPBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C(=O)O

Origin of Product

United States

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